

# Toxicological Profile of Dibromochloroacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Dibromochloroacetic acid*

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## Introduction

**Dibromochloroacetic acid** (DBCA), with the chemical formula  $C_2HBr_2ClO_2$ , is a haloacetic acid that emerges as a disinfection byproduct in drinking water during chlorination processes, particularly in water sources with bromide ions and natural organic matter.[1][2] As a member of the haloacetic acid (HAA) family, DBCA is of significant toxicological interest due to its potential adverse health effects.[2] This technical guide provides a comprehensive overview of the toxicological profile of **Dibromochloroacetic acid**, summarizing key findings on its mechanism of action, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information is presented to support further research and risk assessment activities.

## Physicochemical Properties

A summary of the key physical and chemical properties of **Dibromochloroacetic acid** is provided below.

Property	Value	Reference(s)
Molecular Weight	252.29 g/mol	[1]
Physical Appearance	White to Off-White solid	[1]
Melting Point	99-102°C	[1][3]
Boiling Point	217.7±35.0°C (Predicted)	[1]
CAS Number	5278-95-5	[4]

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Toxicokinetic studies in male F344 rats have shown that **Dibromochloroacetic acid**, like other di-haloacetic acids, has a blood elimination half-life of less than 4 hours.[5] Urinary excretion of di-haloacetic acids is low, accounting for less than 3% of the administered dose.[5] The blood concentration-time profiles for di-haloacetic acids after oral dosing are complex and show multiple peaks.[5]

## Toxicological Endpoints

### Acute Toxicity

The acute oral toxicity of **Dibromochloroacetic acid** has been determined in rats.

Endpoint	Value	Species	Reference(s)
Oral LD <sub>50</sub>	1737 mg/kg	Rat	[6][7]

### Genotoxicity

**Dibromochloroacetic acid** has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames fluctuation test using *Salmonella typhimurium* strain TA100.[8] Studies have also indicated that brominated haloacetic acids are approximately 10-fold more potent than their chlorinated counterparts in inducing point mutations.[5][9]

Furthermore, DBCA can induce DNA damage in bacteria, as well as in rodent and human cell lines.[10]

Assay	Test System	Result	Reference(s)
Ames Fluctuation Test	Salmonella typhimurium TA100	Mutagenic	[8]
SOS Chromotest	Escherichia coli PQ 37	Induced primary DNA damage	[8]
In Vivo Micronucleus Assay	Male B6C3F <sub>1</sub> mice (peripheral blood)	Increased micronucleated normochromatic erythrocytes	[10]
In Vitro Micronucleus Assay	NIH3T3 cells	Increased number of micronuclei	[10]
Newt Micronucleus Test	Pleurodeles waltl larvae (erythrocytes)	Failed to induce micronuclei	[10]

## Carcinogenicity

**Dibromochloroacetic acid** is considered to be possibly carcinogenic to humans (Group 2B). [11] In a 2-year drinking water study in mice, DBCA increased the incidence of hepatocellular adenoma and carcinoma in both males and females, hepatoblastoma in males, and alveolar/bronchiolar adenoma in both sexes.[10] In rats, it increased the incidence of mesothelioma in males and mononuclear-cell leukemia in females.[10] The National Toxicology Program (NTP) has recommended that **Dibromochloroacetic acid** be listed in the Report on Carcinogens (RoC) as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[12]

Species	Route of Administration	Tumors Observed	Reference(s)
Mice (B6C3F <sub>1</sub> )	Drinking water	Hepatocellular adenoma and carcinoma (males and females), hepatoblastoma (males), alveolar/bronchiolar adenoma (males and females)	[10]
Rats	Drinking water	Mesothelioma (males), mononuclear-cell leukemia (females)	[10]

## Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of **Dibromochloroacetic acid** have yielded mixed results. In a short-term screening study in Sprague-Dawley rats, DBCA administered in drinking water at concentrations up to 500 ppm for two weeks showed no significant test-article related effects.[4][5] However, at higher doses (1000 ppm and above), decreases in food and water consumption were observed in both sexes.[4][5] At 1500 ppm, a decrease of 11% in male sperm velocity was noted, suggesting it is a male reproductive toxicant at this high dose, though no changes in fertility were observed.[4][5] The study did not find any female reproductive toxicity or visceral malformations in the pups.[4][5] Another study in F344 rats showed that DBCA administered by gavage during gestation days 6-10 increased the incidence of eye malformations in the offspring.[13]

Study Type	Species	Dosing	Key Findings	Reference(s)
Short-term Reproductive and Developmental Screen	Sprague-Dawley rats	0, 30, 100, 300, 500 ppm in drinking water for 2 weeks	No significant effects.	<a href="#">[4]</a> <a href="#">[5]</a>
Short-term Reproductive and Developmental Screen	Sprague-Dawley rats	1000 and 1500 ppm in drinking water	Decreased food and water consumption. At 1500 ppm, 11% decrease in male sperm velocity. No female reproductive toxicity or teratogenicity.	<a href="#">[4]</a> <a href="#">[5]</a>
Developmental Toxicity Screen	F344 rats	100 or 140 mg/kg by gavage on gestation days 6-10	Increased incidence of eye malformations.	<a href="#">[13]</a>

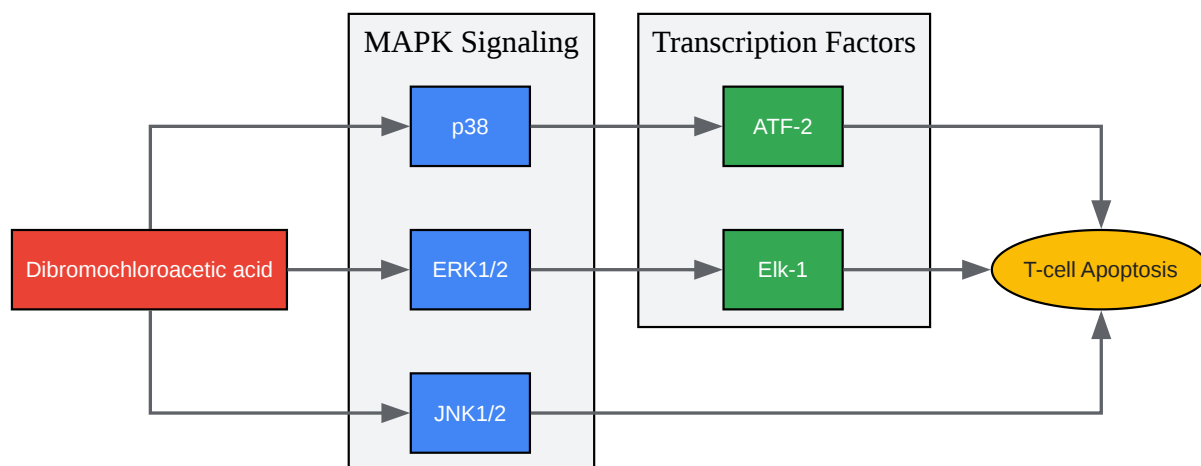
## Mechanisms of Toxicity and Signaling Pathways

The carcinogenic effects of haloacetic acids are believed to involve multiple mechanisms.[\[5\]](#) For **Dibromochloroacetic acid**, proposed mechanisms include the reduction of glutathione S-transferase-zeta (GST-zeta) activity, which may lead to the accumulation of toxic intermediates.[\[10\]](#) DNA hypomethylation and increased expression of the c-myc and IGF-II genes have also been suggested as early events in hepatocarcinogenicity.[\[10\]](#)

Recent studies have elucidated the involvement of specific signaling pathways in DBCA-induced toxicity.

## MAPK Signaling Pathway in T-cell Apoptosis

Dibromoacetic acid has been shown to induce apoptosis in murine Cl.Ly1+2/-9 T-cells.[14] This process involves the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of p38, ERK1/2, and JNK1/2.[14] This leads to the upregulation of downstream transcription factors ATF-2 and Elk-1, ultimately resulting in apoptosis through a mitochondria-dependent pathway.[14]

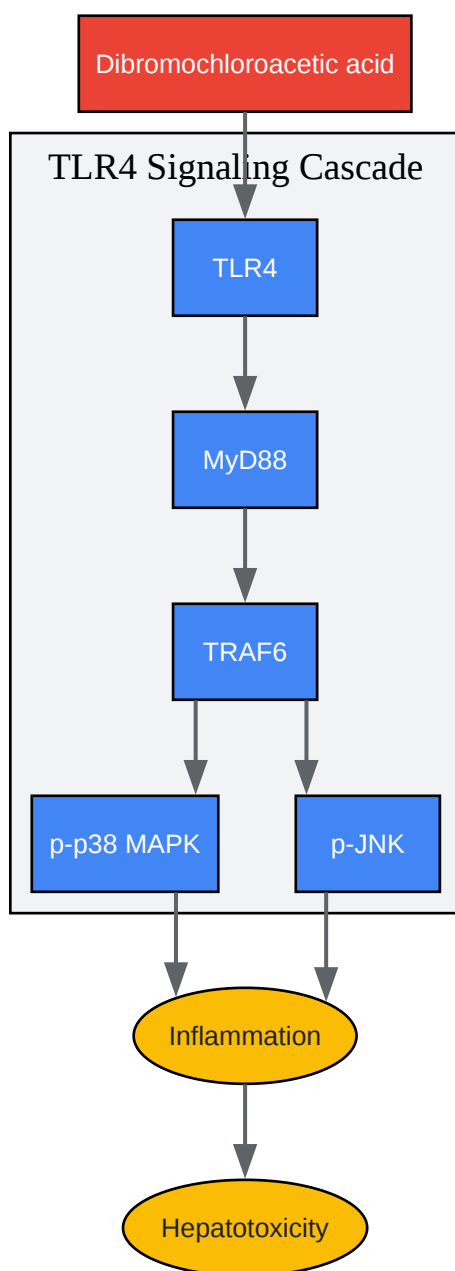


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DBCA-induced MAPK signaling leading to T-cell apoptosis.

## TLR4 Signaling Pathway in Hepatotoxicity

Oral exposure to Dibromoacetic acid can induce hepatotoxicity in mice, a mechanism linked to oxidative stress, inflammation, and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[15] DBCA upregulates key proteins in this pathway, including TLR4, MyD88, and TRAF6, leading to the phosphorylation of p38 MAPK and JNK and subsequent inflammation.[15]



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DBCA-induced TLR4 signaling leading to hepatotoxicity.

## Experimental Protocols

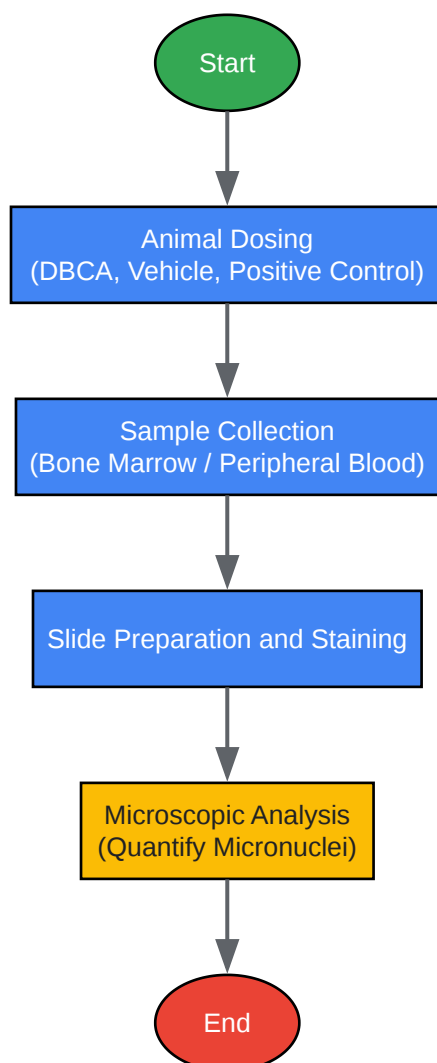
### In Vivo Micronucleus Assay

The in vivo micronucleus assay is a standard method for assessing chromosomal damage.

- Test System: Male and female mice (e.g., B6C3F<sub>1</sub>) are typically used.[6]

- Methodology:

- Animals are exposed to **Dibromochloroacetic acid** at multiple dose levels, usually via oral gavage or in drinking water.[6][10]
- A concurrent negative control (vehicle) and a positive control group are included.[6]
- Following exposure, bone marrow or peripheral blood is collected at appropriate time points.
- Erythrocytes are isolated and stained to visualize micronuclei.
- The frequency of micronucleated erythrocytes is determined by microscopic analysis.[10]





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## References

- 1. Dibromochloroacetic acid (5278-95-5) for sale [vulcanchem.com]
- 2. Dibromochloroacetic Acid | High-Purity Reagent [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Abstract for RDGT98001 [ntp.niehs.nih.gov]
- 5. Dibromochloroacetic acid | C2HBr2ClO2 | CID 115266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 14. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

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